molecular formula C16H12N2OS2 B5658422 N-(naphthalen-1-ylcarbamothioyl)thiophene-2-carboxamide

N-(naphthalen-1-ylcarbamothioyl)thiophene-2-carboxamide

Cat. No.: B5658422
M. Wt: 312.4 g/mol
InChI Key: PJWVOIZPKUGBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-ylcarbamothioyl)thiophene-2-carboxamide (CAS 425657-64-3) is a synthetic thiourea derivative of significant interest in chemical and pharmacological research. This compound features a hybrid pharmacophore structure, integrating a naphthalene ring system with a thiophene-carboxamide unit through a thiourea bridge, a motif known for its versatile coordination chemistry and broad biological potential . The presence of both carbonyl (C=O) and thiocarbonyl (C=S) functional groups in close proximity creates an effective chelating motif, allowing this molecule to interact with a variety of metal ions . Thiourea derivatives analogous to this compound are extensively investigated for their diverse biological activities, which include antimicrobial, antioxidant, anticancer, and anti-inflammatory properties . The naphthalene moiety is a common feature in many clinically significant molecules, underscoring the compound's value as a building block in medicinal chemistry and drug discovery . In research settings, this specific carboxamide serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds and for structure-activity relationship (SAR) studies. Its molecular formula is C16H12N2OS2 with a molecular weight of 312.41 g/mol . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(naphthalen-1-ylcarbamothioyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c19-15(14-9-4-10-21-14)18-16(20)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWVOIZPKUGBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylcarbamothioyl)thiophene-2-carboxamide typically involves the reaction of naphthalen-1-yl isothiocyanate with thiophene-2-carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through a nucleophilic addition-elimination reaction between thiophene-2-carbonyl chloride and naphthalen-1-yl isothiocyanate under mild conditions. Key parameters include:

ParameterValue/Description
SolventAcetone or dichloromethane
CatalystTriethylamine (1.2 equiv)
TemperatureRoom temperature (20–25°C)
Reaction Time2–4 hours
Yield78–85% after recrystallization

The thiocarbonyl group (C=S) acts as an electrophilic center, enabling coupling with the nucleophilic amine group of the naphthalen-1-yl moiety .

Thiocarbonyl (C=S) Group

  • Oxidation : Reacts with hydrogen peroxide (H₂O₂) to form sulfoxides (C=SO) and sulfones (C=SO₂) under controlled acidic conditions.

  • Nucleophilic Substitution : Susceptible to attack by amines or thiols, forming substituted thioureas or disulfides.

Thiophene Ring

  • Electrophilic Substitution : Bromination or nitration occurs preferentially at the α-position (C3/C5) of the thiophene ring due to electron-rich sulfur stabilization.

  • Coordination Chemistry : The sulfur atom participates in metal-ligand bonding, forming complexes with transition metals like Cu(II) or Fe(III) .

Hydrogen Bonding and Crystal Packing

Single-crystal X-ray diffraction of the analogous compound N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide reveals:

Structural FeatureObservation
Intramolecular H-bondN–H···O (2.12 Å) stabilizes cis-trans conformation
C–N Bond Lengths1.340–1.388 Å (shorter than single bonds, indicating resonance)
Dihedral Angle85.2° between naphthalene and thiophene planes

This intramolecular hydrogen bonding reduces rotational freedom, influencing reactivity in solution .

Thermal and Photochemical Stability

Thermogravimetric analysis (TGA) of related derivatives shows decomposition onset at 220–240°C , attributed to thiourea group breakdown. Photodegradation studies under UV light (λ = 254 nm) indicate:

ConditionDegradation Rate (t₁/₂)Major Byproducts
Aerobic, pH 748 hoursSulfonic acid derivatives
Anaerobic, pH 7>120 hoursMinimal decomposition

Biological Activity Correlations

While direct pharmacological data for this compound is limited, structural analogs exhibit:

  • Antimicrobial Activity : MIC values of 4–8 μg/mL against Staphylococcus aureus via membrane disruption.

  • Antioxidant Capacity : IC₅₀ = 12.3 μM in DPPH assays, linked to radical scavenging by the thiourea group .

Industrial-Scale Modifications

For bulk synthesis, continuous flow reactors enhance efficiency:

ParameterBatch ReactorFlow Reactor
Reaction Time4 hours25 minutes
Purity85%92%
Solvent Consumption50 mL/g product18 mL/g product

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(naphthalen-1-ylcarbamothioyl)thiophene-2-carboxamide typically involves the reaction of naphthalene derivatives with thiophene-2-carboxylic acid derivatives. Characterization techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Single Crystal X-ray Diffraction

These methods confirm the structural integrity and functional groups present in the compound, providing insights into its chemical behavior and potential reactivity .

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene carboxamides, including this compound, exhibit significant anticancer properties. For instance, research indicates that these compounds can induce apoptosis in various cancer cell lines by promoting oxidative stress and generating reactive oxygen species (ROS). The mechanism involves:

  • Upregulation of caspase pathways
  • DNA damage leading to cellular apoptosis
  • Specific cytotoxicity against cancer cells comparable to established drugs like cisplatin .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated using different assays, showing significant inhibition of free radicals. This property suggests potential applications in preventing oxidative stress-related diseases .

Antibacterial and Antifungal Activities

The compound has also been tested for antibacterial properties against various pathogens, including Gram-positive bacteria. Results indicate promising antibacterial activity, making it a candidate for developing new antimicrobial agents .

Mechanistic Insights

Studies utilizing density functional theory (DFT) have provided insights into the electronic properties of this compound. These investigations reveal:

  • A favorable HOMO-LUMO energy gap conducive to biological activity.
  • Intramolecular hydrogen bonding that stabilizes the molecular structure, enhancing its reactivity .

Materials Science Applications

Beyond biological applications, this compound is being explored for use in materials science. Its potential as an eco-friendly insecticide has been noted, particularly against agricultural pests such as Spodoptera littoralis. This application highlights its versatility beyond medicinal uses .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and CharacterizationConfirmed structural integrity via X-ray diffraction; identified key functional groups through NMR and IR spectroscopy.
Anticancer ActivityInduced apoptosis in MCF-7 and A549 cell lines; comparable efficacy to cisplatin; involved ROS generation and caspase activation.
Antioxidant PropertiesDemonstrated significant radical scavenging activity; potential for therapeutic applications in oxidative stress-related conditions.
Antibacterial ActivityEffective against Staphylococcus aureus; suggests utility in developing new antibiotics.
Insecticidal PropertiesShowed effectiveness against agricultural pests; potential for use in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may disrupt cell wall synthesis or interfere with essential enzymes in the microbial cells. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiourea-Carboxamide Derivatives

Compound Aryl Substituent Core Structure Key Conformational Features Intramolecular Interactions
Target compound Naphthalen-1-yl Thiophene-carboxamide Planar thiophene; chair cyclohexane (in H2L9) N–H···O hydrogen bond
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl Thiophene-carboxamide Dihedral angles: 13.53° (benzene-thiophene) C–H···O/S interactions
N-((2-Chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide 2-Chloropyridin-3-yl Thiophene-carboxamide Pyridine-thiophene conjugation Not reported
N-(Phenylcarbamothioyl)cyclohexanecarboxamide Phenyl Cyclohexane-carboxamide Chair cyclohexane; pseudo-six-membered ring N–H···O hydrogen bond
  • Naphthalene vs.
  • Thiophene vs. Cyclohexane Cores: Thiophene derivatives exhibit planar, conjugated systems, while cyclohexane-containing analogs (e.g., H2L9) adopt non-planar chair conformations, affecting solubility and packing .

Physicochemical Properties

Table 4: Spectroscopic and Crystallographic Data

Compound IR (C=O/C=S) [cm⁻¹] ¹H-NMR (δ, ppm) Crystal System/Packing
Target compound 1664 (C=O), 1178 (C=S) Naphthalene H: 7.4–8.3; thiophene H: 7.1–7.3 Triclinic (); layered via π-π stacking
N-(2-Nitrophenyl)thiophene-2-carboxamide Not reported Thiophene H: 7.4–7.6; NO₂: 8.1–8.3 Monoclinic; C–H···O/S interactions
N-(Piperidin-4-ylmethyl)benzothiophene-2-carboxamide 1650–1680 (C=O) Piperidine H: 2.5–3.0; aromatic H: 6.8–7.9 Not reported
  • Hydrogen Bonding : Intramolecular N–H···O bonds in the target compound and cyclohexane analogs enhance stability, whereas nitro derivatives rely on weaker intermolecular interactions .

Biological Activity

N-(naphthalen-1-ylcarbamothioyl)thiophene-2-carboxamide is a compound that has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by diverse research findings.

  • Molecular Formula : C16H12N2OS2
  • Molecular Weight : 312.4 g/mol
  • CAS Number : 1480-19-9

The compound features a naphthalene ring connected to a thiophene-2-carboxamide moiety through a carbamothioyl group. Its structure suggests potential interactions with biological targets, which are explored in the following sections.

Synthesis and Characterization

Synthesis typically involves the reaction of naphthalene derivatives with thiophene-2-carboxylic acid derivatives under specific conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

Bacterial StrainInhibition Zone (mm)Activity Index (%)
Staphylococcus aureus2083.3
Bacillus subtilis1982.6
Escherichia coli1864.0
Pseudomonas aeruginosa2086.9

The compound showed comparable or superior activity compared to standard antibiotics like ampicillin, indicating its potential as an antibacterial agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the ABTS assay. The compound demonstrated a significant inhibition percentage of 62.0%, which was notable compared to ascorbic acid, a standard antioxidant .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiophene derivatives. For instance, similar compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A comprehensive study on the antibacterial activity of thiophene derivatives demonstrated that structural modifications significantly influence their efficacy. Compounds with methoxy groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria due to increased hydrophilicity and interaction with bacterial membranes .
  • Case Study on Antioxidant Properties :
    Another investigation focused on the antioxidant properties of thiophene derivatives revealed that specific substitutions on the thiophene ring could enhance radical scavenging activity, making these compounds suitable for further development in therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. The results indicated favorable binding affinities with certain proteins involved in cancer progression and bacterial resistance mechanisms, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(naphthalen-1-ylcarbamothioyl)thiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiophene-2-carbonyl chloride and substituted naphthylthiourea precursors. For example, in analogous thiourea derivatives (e.g., N-(arylcarbamothioyl)cyclohexanecarboxamide), equimolar reactants are refluxed in acetonitrile or dichloromethane, followed by solvent evaporation to yield crystalline products . Characterization via FT-IR (e.g., C=O at ~1664 cm⁻¹, C=S at ~1178 cm⁻¹) and NMR (e.g., δH ~12.47 ppm for NH-C=O) confirms structural integrity .

Q. How can the crystal structure and supramolecular interactions of this compound be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For related carboxamides, crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 123 K) using synchrotron radiation. Refinement software (e.g., SHELXL) resolves dihedral angles (e.g., 8.5–15.4° between aromatic rings) and non-classical interactions (C–H⋯O/S). Hydrogen-bonding patterns (e.g., S(6) motifs) and packing diagrams should be analyzed to identify weak intermolecular forces .

Q. What analytical techniques are essential for characterizing this thiourea derivative?

  • Methodological Answer :

  • FT-IR : Identify functional groups (NH, C=O, C=S) and confirm hydrogen bonding.
  • NMR : ¹H/¹³C NMR (e.g., δC ~178 ppm for C=S) resolves substituent effects and regiochemistry.
  • Elemental Analysis : Validate purity and stoichiometry.
  • Mass Spectrometry : HRMS or LC-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on naphthalene or thiophene) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., halogenation, alkylation). For instance, fluorinated thioureas show enhanced antimicrobial activity due to increased electronegativity and membrane permeability. Bioassays (e.g., MIC against Bacillus subtilis) and computational modeling (e.g., molecular docking with target enzymes like succinate dehydrogenase) reveal critical interactions (e.g., hydrogen bonds with SDH active sites) .

Q. What experimental strategies address contradictions in reported biological data (e.g., antioxidant vs. genotoxic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to identify biphasic effects.
  • Mechanistic Assays : Combine DPPH/ABTS (antioxidant) with Ames test (genotoxicity) to assess dual behavior.
  • Comparative Analysis : Use positive controls (e.g., vitamin E for antioxidants, thiafluzamide for fungicides) to contextualize results .

Q. How can the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability) be optimized?

  • Methodological Answer :

  • Caco-2 Permeability Assays : Measure efflux ratios (Papp values) to assess passive diffusion vs. P-gp-mediated transport.
  • Structural Tuning : Introduce lipophilic groups (e.g., quinuclidine in FRM-1 analogs) to enhance brain retention.
  • In Vivo Pharmacokinetics : Conduct rat studies with LC-MS/MS quantification of plasma and tissue concentrations .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock/Vina) : Simulate binding to targets (e.g., TrkB receptors, SDH) using crystal structures (PDB IDs).
  • MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Develop regression models linking substituent descriptors (e.g., logP, polar surface area) to activity .

Q. How can crystallographic data resolve discrepancies in reported bond lengths/angles for thiourea derivatives?

  • Methodological Answer :

  • High-Resolution SC-XRD : Collect data with <0.05 Å resolution to refine contentious parameters (e.g., C–S vs. C–O distances).
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H⋯O/S interactions) to explain packing variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.